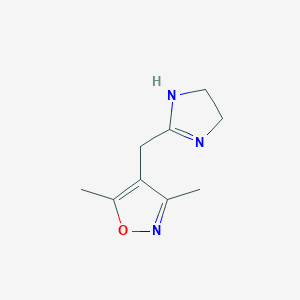![molecular formula C33H30N2O2 B15207921 (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) is a complex organic compound that features a unique structure with two oxazole rings connected by a propane-2,2-diyl bridge and substituted with biphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) typically involves a multi-step process. One common method starts with the preparation of the oxazole rings, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The biphenyl groups are then introduced via a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts. The final step involves the formation of the propane-2,2-diyl bridge, which can be achieved through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles.
Reduction: The biphenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole rings can yield oxazoles, while reduction of the biphenyl groups can produce cyclohexyl derivatives.
Applications De Recherche Scientifique
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It may serve as a scaffold for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism by which (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4,4′-(Ethene-1,2-diyl)diphenol
- (E)-4,4′-(Ethene-1,2-diyl)bis(2-methoxyphenol)
- (E)-4,4′-(Ethene-1,2-diyl)bis(2,6-dimethoxyphenol)
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-([1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole) is unique due to its specific structural features, including the presence of oxazole rings and biphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from materials science to pharmaceuticals.
Propriétés
Formule moléculaire |
C33H30N2O2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(4S)-4-(4-phenylphenyl)-2-[2-[(4S)-4-(4-phenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H30N2O2/c1-33(2,31-34-29(21-36-31)27-17-13-25(14-18-27)23-9-5-3-6-10-23)32-35-30(22-37-32)28-19-15-26(16-20-28)24-11-7-4-8-12-24/h3-20,29-30H,21-22H2,1-2H3/t29-,30-/m1/s1 |
Clé InChI |
OVOCMYNMEAPQKO-LOYHVIPDSA-N |
SMILES isomérique |
CC(C)(C1=N[C@H](CO1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
SMILES canonique |
CC(C)(C1=NC(CO1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






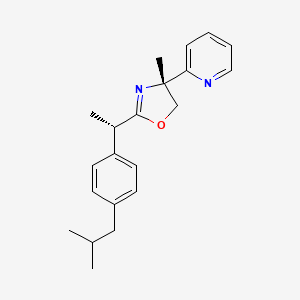
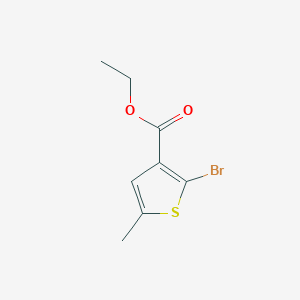

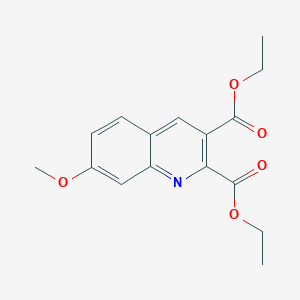
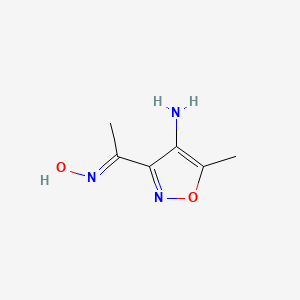

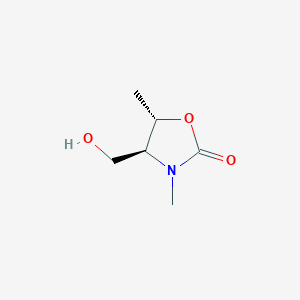

![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
